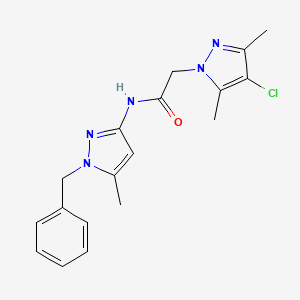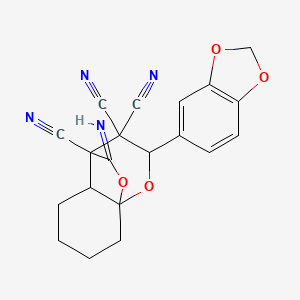![molecular formula C22H21N3O7 B11478878 Ethyl 3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)-3-(3-nitrophenyl)propanoate](/img/structure/B11478878.png)
Ethyl 3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)-3-(3-nitrophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}-3-(3-NITROPHENYL)PROPANOATE is a complex organic compound with a unique structure that includes an oxazole ring, a nitrophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}-3-(3-NITROPHENYL)PROPANOATE typically involves multiple steps, starting with the preparation of the oxazole ring This can be achieved through the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}-3-(3-NITROPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amine derivatives.
Scientific Research Applications
ETHYL 3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}-3-(3-NITROPHENYL)PROPANOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme interactions.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}-3-(3-NITROPHENYL)PROPANOATE involves its interaction with specific molecular targets. The oxazole ring and nitrophenyl group may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group could enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
ETHYL 3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}-3-(3-NITROPHENYL)PROPANOATE can be compared with similar compounds such as:
ETHYL 3-(4-METHOXYPHENYL)PROPANOATE: This compound lacks the oxazole and nitrophenyl groups, making it less complex and potentially less versatile.
ETHYL 3-CYANO-3-(4-METHOXYPHENYL)-2-OXOPROPANOATE: This compound has a cyano group instead of a nitro group, which could alter its reactivity and applications.
ETHYL 3-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]PROPANOATE: This compound includes a piperazine ring, which could confer different biological activities.
The uniqueness of ETHYL 3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}-3-(3-NITROPHENYL)PROPANOATE lies in its combination of functional groups, which provides a diverse range of chemical and biological properties.
Properties
Molecular Formula |
C22H21N3O7 |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
ethyl 3-[[3-(4-methoxyphenyl)-1,2-oxazole-5-carbonyl]amino]-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C22H21N3O7/c1-3-31-21(26)13-18(15-5-4-6-16(11-15)25(28)29)23-22(27)20-12-19(24-32-20)14-7-9-17(30-2)10-8-14/h4-12,18H,3,13H2,1-2H3,(H,23,27) |
InChI Key |
ZMYCIFVNGYKZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B11478798.png)
![2,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyridine-3-carboxamide](/img/structure/B11478802.png)
![6-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11478818.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B11478823.png)
![7-[4-(Benzyloxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11478829.png)
![5-Oxo-3-phenyl-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11478830.png)
![4-chloro-N-[1-(4-chlorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B11478843.png)
![1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-1,4-diazepane](/img/structure/B11478849.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478859.png)
![2,2-diphenyl-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}acetamide](/img/structure/B11478870.png)
![Ethyl 4,5-dihydro-3-[[(phenylmethyl)amino]carbonyl]-5-isoxazoleacetate](/img/structure/B11478882.png)
![Allyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate](/img/structure/B11478889.png)


